Methyl 2-isocyanobut-2-enoate

Description

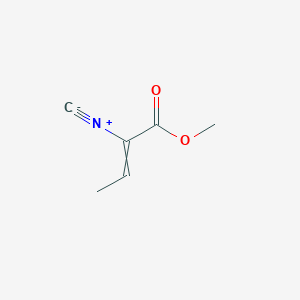

Methyl 2-isocyanobut-2-enoate is a specialized organic compound featuring both an isocyanide (-NC) functional group and an ester moiety. Its structure comprises a conjugated enoate system (but-2-enoate) with a methyl ester at one terminus and an isocyanide group at the α-position. This compound is of interest in synthetic chemistry due to the reactivity of the isocyanide group, which participates in multicomponent reactions (e.g., Ugi or Passerini reactions) and serves as a ligand in coordination chemistry. The ester group enhances solubility in organic solvents and influences electronic properties, making it a versatile building block for heterocycle synthesis or polymer precursors.

Properties

CAS No. |

62180-46-5 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

methyl 2-isocyanobut-2-enoate |

InChI |

InChI=1S/C6H7NO2/c1-4-5(7-2)6(8)9-3/h4H,1,3H3 |

InChI Key |

BZGYVLCAYSVOOU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C(=O)OC)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-butenoate with potassium cyanate under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isocyano group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanobut-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium cyanate or sodium azide can be used under basic conditions.

Addition Reactions: Electrophiles like bromine or hydrogen chloride can add across the double bond.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Nucleophilic Substitution: Derivatives with different functional groups replacing the isocyano group.

Addition Reactions: Halogenated or hydrogenated products.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: Methyl 2-isocyanobut-2-enoate is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, although further research is needed to explore these possibilities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-isocyanobut-2-enoate involves its reactivity with nucleophiles and electrophiles. The isocyano group can participate in nucleophilic substitution reactions, while the double bond in the butenoate moiety can undergo addition reactions. These interactions allow the compound to form various derivatives and products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Methyl 2-isocyanobut-2-enoate combines two key functional groups: an isocyanide and an ester. Below is a comparative analysis with compounds sharing these moieties:

Isocyanide Derivatives

Isocyanides are rare in natural products but pivotal in synthetic chemistry. For example:

- Methyl isocyanide : Simpler analog lacking the ester group. Less sterically hindered, but less stabilized electronically.

- Aromatic isocyanides (e.g., tosylmethyl isocyanide): Used in Ugi reactions; higher stability but reduced solubility compared to this compound.

Ester-Containing Compounds

- Methyl Violet : A triarylmethane dye with ester-like groups.

- Alanine vs. Glycine : Demonstrates how a methyl group (in alanine) alters physicochemical properties. Similarly, the methyl ester in this compound affects polarity and stability compared to ethyl or bulkier esters.

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.